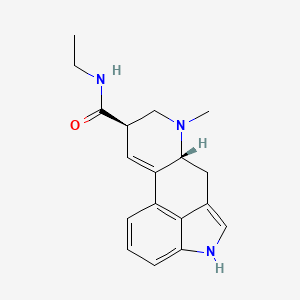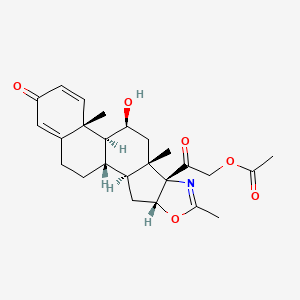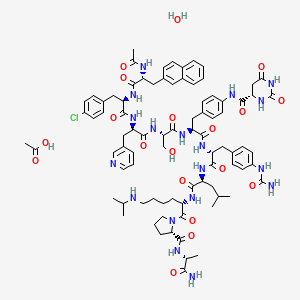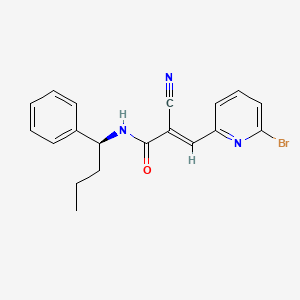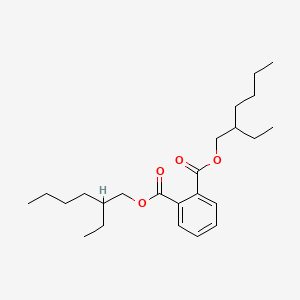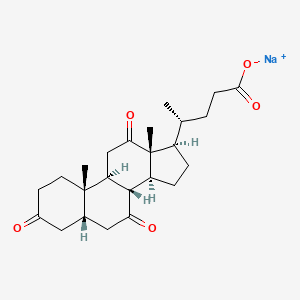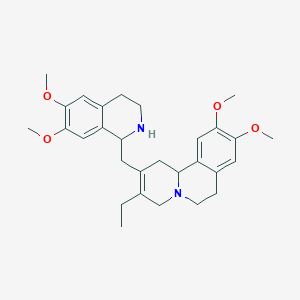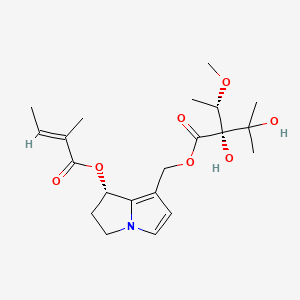
Deoxyshikonin
Overview
Description
Deoxyshikonin is a naturally occurring naphthoquinone compound found in the roots of certain plants, particularly those in the Boraginaceae family. It is a derivative of shikonin and is known for its vibrant red color. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Deoxyshikonin, a natural naphthoquinone compound, is known to target various cellular components. It has been found to interact with VEGF-C and VEGF-A mRNA in HMVEC-dLy cells, promoting the interaction between HIF-1α and HIF-1β subunits and binding with HIF-specific DNA sequences . It also exhibits inhibitory effects on cytochrome P450 (CYP) .
Mode of Action
This compound’s mode of action is governed by its interaction with its targets. It increases the expression of VEGF-C and VEGF-A mRNA in HMVEC-dLy cells, promoting the interaction of HIF-1α and HIF-1β subunits and their binding with HIF-specific DNA sequences . This interaction plays a crucial role in the regulation of various cellular processes, including cell survival, proliferation, and angiogenesis. Furthermore, this compound inhibits colorectal cancer (CRC) through the PI3K/Akt/mTOR pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce apoptosis in osteosarcoma U2OS and HOS cells through the p38 pathway . Additionally, it has been reported to trigger the caspase cascade in HOS cells . This compound also influences the synthesis of shikonin and alkannin through the action of this compound hydroxylases (DSHs) .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using LC–ESI–MS–MS for quantitative analysis in rat plasma . The method has proven to be robust, precise, and reproducible, and can be applied to unique pharmacokinetics studies . .
Result of Action
This compound exhibits various molecular and cellular effects. It has been found to decrease cell viability, induce cell apoptosis, and arrest cells in the sub-G1 phase in U2OS and HOS cells . It also increases the expression of cleaved caspase 3, suggesting that this compound triggers the caspase cascade in HOS cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, stress-induced intensification of this compound production has been observed in Rindera graeca hairy root cultures with ester-based scaffolds . This suggests that the production and action of this compound can be modulated by environmental stress factors, potentially influencing its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Deoxyshikonin interacts with various enzymes and proteins. It has been found to inhibit cytochrome P450 (CYP) enzymes, including CYP1A2, 2B1/6, 2C9/11, 2D1/6, 2E1, and 3A2/4 in human and rat liver microsomes . This interaction can potentially lead to drug-drug interactions and toxicity .
Cellular Effects
This compound has significant effects on various types of cells. It has been shown to inhibit cell viability and induce apoptosis in osteosarcoma U2OS and HOS cells . It also reduces glucose consumption, lactate production, and pyruvate kinase M2 (PKM2) expression in acute myeloid leukemia (AML) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inactivate the protein kinase B (Akt)/mammalian target of the rapamycin (mTOR) pathway, which reverses the effects of this compound on viability, apoptosis, and glycolysis in AML cells . In tongue cancer cell lines, this compound halted cell cycle progression and elicited cell apoptosis, reshaping a p38-dependent profile of apoptotic proteome .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to promote wound repair in streptozotocin (STZ)-induced diabetic mice . This suggests that this compound may have long-term effects on cellular function, particularly in the context of wound healing.
Dosage Effects in Animal Models
In animal models, this compound has shown anti-rotavirus activity and repressed rotavirus replication . The effects of this compound on wound repair were also observed in STZ-induced diabetic mice, with increased survival rate, body weight, and glutathione levels, and decreased diarrhea score and rotavirus antigen .
Metabolic Pathways
This compound is involved in the shikonin biosynthetic pathway, which involves two representative pathways, the phenylpropanoid and mevalonate pathways . Two intermediates, p-hydroxybenzoic acid and geranyl diphosphate, which are derived from the phenylpropanoid and mevalonate pathways, respectively, are coupled to yield geranylhydroquinone .
Transport and Distribution
This compound is produced in the roots of Echium plantagineum and is exuded in copious quantities by seedling root hairs . This suggests that this compound is transported and distributed within cells and tissues, potentially through transporters or binding proteins.
Subcellular Localization
This compound is localized in the outer layer of periderm cells in mature roots, resulting in red coloration . Periderm cells contain numerous small red vesicles for storage and intracellular transport of shikonins, followed by subsequent extracellular deposition . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyshikonin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of plant cell and tissue culture systems, where the compound is produced under controlled conditions. For instance, the use of Rindera graeca hairy root cultures immobilized on biodegradable ester-based scaffolds has been shown to enhance this compound production .
Industrial Production Methods: Industrial production of this compound often involves the cultivation of plant roots in bioreactors. The roots are subjected to stress-inducing conditions, such as the application of specific elicitors or precursors, to boost the yield of this compound. This method allows for the large-scale production of the compound while maintaining its bioactivity .
Chemical Reactions Analysis
Types of Reactions: Deoxyshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetylshikonin and dimethylacrylshikonin. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Deoxyshikonin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other naphthoquinone derivatives. Its unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study plant secondary metabolism and the biosynthesis of naphthoquinones.
Medicine: this compound has shown promising therapeutic potential in various medical applications. It exhibits anti-inflammatory, antibacterial, antifungal, and anticancer activities. .
Industry: In the industrial sector, this compound is used as a natural dye and pigment due to its vibrant red color.
Comparison with Similar Compounds
Deoxyshikonin is structurally similar to other naphthoquinone compounds, such as shikonin, acetylshikonin, and dimethylacrylshikonin. it is unique in its specific biological activities and therapeutic potential. For example:
Properties
IUPAC Name |
5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDIEGPEURZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195660 | |
| Record name | Deoxyshikonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43043-74-9 | |
| Record name | Deoxyshikonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43043-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043043749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arnebin 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deoxyshikonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyshikonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





